molecular formula C10H11ClN2O2S B5763588 S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate

S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate

Cat. No. B5763588
M. Wt: 258.73 g/mol
InChI Key: YUTNYKCJOPVWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate is a synthetic compound used in scientific research. It is commonly referred to as CMET or CMETB. This molecule is a thiocarbamate derivative that has been found to exhibit anticancer properties. In

Mechanism of Action

The exact mechanism of action of CMET is not fully understood. However, it is believed that CMET induces apoptosis in cancer cells by activating the caspase pathway. Caspases are enzymes that play a crucial role in the process of apoptosis. CMET has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
CMET has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway. It has also been found to inhibit the activity of COX-2 and LOX, which are involved in the inflammatory response. Additionally, CMET has been shown to possess antioxidant properties, which may help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using CMET in lab experiments is its potential anticancer properties. CMET has been found to inhibit the growth of various cancer cell lines, making it a promising therapeutic agent for cancer treatment. However, one limitation of using CMET in lab experiments is its toxicity. CMET has been found to exhibit cytotoxicity towards normal cells at high concentrations, which may limit its use in vivo.

Future Directions

For the study of CMET include the development of more potent and selective analogs, investigation of synergistic effects with other anticancer agents, and exploration of its potential therapeutic effects in other diseases.

Synthesis Methods

The synthesis of CMET involves the reaction of 3-chloro-4-methylaniline with carbon disulfide and sodium hydroxide. This reaction forms the intermediate sodium N-(3-chloro-4-methylphenyl) dithiocarbamate, which is then reacted with ethyl chloroformate to form the final product, S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate. The purity of the compound is confirmed using spectroscopic techniques such as NMR and IR.

Scientific Research Applications

CMET has been extensively studied for its potential anticancer properties. It has been found to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer. CMET has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CMET has been found to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for other diseases such as rheumatoid arthritis and Alzheimer's disease.

properties

IUPAC Name

S-[2-(3-chloro-4-methylanilino)-2-oxoethyl] carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2S/c1-6-2-3-7(4-8(6)11)13-9(14)5-16-10(12)15/h2-4H,5H2,1H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTNYKCJOPVWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-2-(3-chloro-4-methylphenylamino)-2-oxoethyl carbamothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.